molecular formula C6H5N3OS B12110821 7-Amino-2,1,3-benzothiadiazol-4(1h)-one CAS No. 1753-27-1

7-Amino-2,1,3-benzothiadiazol-4(1h)-one

Cat. No.: B12110821
CAS No.: 1753-27-1
M. Wt: 167.19 g/mol
InChI Key: XQYKSXXFMBXUMZ-UHFFFAOYSA-N
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Description

7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with nitrous acid to form the thiadiazole ring. This reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of 7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.

    2-Aminobenzo[d]oxazole: Shares the benzene ring and amino group but has an oxazole ring instead of a thiadiazole ring.

Uniqueness

7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

1753-27-1

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

7-amino-2,1,3-benzothiadiazol-4-ol

InChI

InChI=1S/C6H5N3OS/c7-3-1-2-4(10)6-5(3)8-11-9-6/h1-2,10H,7H2

InChI Key

XQYKSXXFMBXUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)O)N

Origin of Product

United States

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